molecular formula C10H13ClN2O2 B1422953 3-[2-(Methylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride CAS No. 1311314-63-2

3-[2-(Methylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride

Cat. No.: B1422953
CAS No.: 1311314-63-2
M. Wt: 228.67 g/mol
InChI Key: IEVINNHZUPODHD-UHFFFAOYSA-N
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Description

3-[2-(Methylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a benzoxazole ring fused with a methylaminoethyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Methylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminoethanol and methylamine.

    Formation of Intermediate: The initial step involves the reaction of 2-aminoethanol with methylamine to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the benzoxazole ring.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Methylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[2-(Methylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(Methylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing biochemical processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[2-(methylamino)ethyl]benzoate hydrochloride
  • 2-Dimethylaminoethyl chloride hydrochloride
  • Bis(2-dimethylaminoethyl) ether

Uniqueness

3-[2-(Methylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride is unique due to its specific benzoxazole structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-[2-(methylamino)ethyl]-1,3-benzoxazol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.ClH/c1-11-6-7-12-8-4-2-3-5-9(8)14-10(12)13;/h2-5,11H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVINNHZUPODHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1C2=CC=CC=C2OC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[2-(Methylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride
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3-[2-(Methylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride

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